molecular formula C14H17BO3 B131615 6-Butoxynaphthalene-2-boronic acid CAS No. 145369-28-4

6-Butoxynaphthalene-2-boronic acid

Cat. No.: B131615
CAS No.: 145369-28-4
M. Wt: 244.1 g/mol
InChI Key: IKDHTYIAXFUCTR-UHFFFAOYSA-N
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Description

6-Butoxynaphthalene-2-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a naphthalene ring, which is further substituted with a butoxy group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 6-Butoxynaphthalene-2-boronic acid typically involves the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. The general procedure includes the reaction of a halogenated naphthalene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are usually mild, and the process is highly efficient, making it suitable for both laboratory and industrial-scale production.

Industrial production methods often involve the use of automated systems and advanced technologies to ensure high yield and purity. Techniques such as acoustic dispensing technology have been employed to synthesize large libraries of boronic acid derivatives on a nanomole scale .

Chemical Reactions Analysis

6-Butoxynaphthalene-2-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Comparison with Similar Compounds

6-Butoxynaphthalene-2-boronic acid can be compared with other boronic acids, such as 6-Methoxy-2-naphthaleneboronic acid . While both compounds share a similar naphthalene backbone, the presence of different substituents (butoxy vs. methoxy) imparts distinct chemical properties and reactivity. The butoxy group in this compound provides increased hydrophobicity and potential for unique interactions in chemical reactions.

Similar compounds include:

Each of these compounds has its own set of applications and advantages, making them valuable tools in the field of organic synthesis.

Properties

IUPAC Name

(6-butoxynaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO3/c1-2-3-8-18-14-7-5-11-9-13(15(16)17)6-4-12(11)10-14/h4-7,9-10,16-17H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDHTYIAXFUCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455488
Record name (6-Butoxynaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145369-28-4
Record name (6-Butoxynaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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